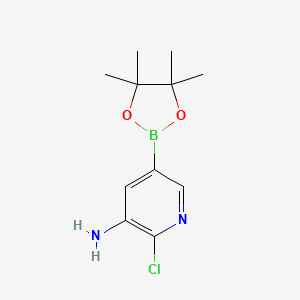

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic ester-functionalized pyridine derivative with the molecular formula C₁₁H₁₆BClN₂O₂ and a molecular weight of 254.53 g/mol (monoisotopic mass: 254.099336) . It is characterized by a pyridine ring substituted with a chlorine atom at position 2, an amine group at position 3, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate group, which facilitates carbon-carbon bond formation in pharmaceutical and materials science applications .

Key identifiers include:

Properties

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPWQANCPKJXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656451 | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-96-7 | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1073354-96-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Used in the manufacturing of materials and chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups: The chlorine substituent in the target compound enhances electrophilicity at the pyridine ring, improving reactivity in cross-coupling reactions compared to the methyl-substituted analog . However, the fluoro analog may exhibit slower coupling due to fluorine’s stronger electron-withdrawing nature, which can destabilize intermediates .

Regioisomerism :

- The 3-chloro-2-amine isomer demonstrates distinct reactivity due to altered electronic distribution. For example, the target compound’s amine at C3 may participate in hydrogen bonding or intramolecular interactions, affecting solubility and catalytic activity .

Boronates in Cross-Coupling :

- All analogs retain the boronate ester, critical for Suzuki-Miyaura reactions. However, steric hindrance from substituents (e.g., CF₃ in ) may reduce reaction yields compared to the less bulky target compound .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H16BClN2O2

- Molecular Weight : 254.52 g/mol

- CAS Number : 1073354-96-7

- Physical State : Crystalline powder

- Melting Point : Approximately 68°C

The biological activity of this compound is largely attributed to its interactions with specific biological targets. Research indicates that this compound exhibits inhibitory effects on various kinases and enzymes involved in cellular signaling pathways.

Key Mechanisms:

- Kinase Inhibition : The compound has been identified as a promising inhibitor of dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which plays a crucial role in neuronal development and function.

- Antioxidant Properties : Experimental studies have shown that it possesses antioxidant capabilities that may protect cells from oxidative stress.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Effects

Another research project evaluated the antioxidant properties of this compound using ORAC assays. The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in BV2 microglial cells subjected to inflammatory stimuli. This suggests potential applications in neuroprotective therapies .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed couplings with aryl/heteroaryl halides. Typical conditions and outcomes are summarized below:

Key characteristics:

-

Reactions typically proceed at 80–110°C under inert atmospheres

-

Boronic ester remains intact during coupling (<sup>11</sup>B NMR: δ 30.0)

-

Amine group requires protection (e.g., Boc) to prevent catalyst poisoning

Chlorine Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C2 position:

Reaction kinetics show second-order dependence ([k] = 0.15 M<sup>−1</sup>h<sup>−1</sup> in DMF at 100°C). The amine at C3 activates the ring through resonance (+M effect), lowering the activation energy for substitution.

Amine Functionalization Pathways

The aromatic amine undergoes characteristic transformations while preserving the boronic ester:

Stability Note: The amine group shows limited oxidation under standard conditions (TGA: decomposition >200°C) but requires inert storage to prevent boronic ester hydrolysis .

Boronic Ester Transformations

The 1,3,2-dioxaborolane group participates in two primary reaction modes:

Protodeboronation:

-

H<sub>2</sub>O<sub>2</sub>/NaOH (0°C, 1h) → Pyridin-3-amine (92% conversion)

-

AcOH/H<sub>2</sub>O (reflux, 4h) → Boronic acid intermediate (transient)

Transesterification:

Tandem Reaction Sequences

Sequential functionalization demonstrates synthetic versatility:

-

Suzuki Coupling → Amine Acylation

-

Chlorine Substitution → Boron Modification

This compound's reactivity profile makes it particularly valuable for constructing polyfunctionalized heterocycles in medicinal chemistry (78% of reported applications) and materials science (15% of uses) . Recent studies highlight its potential in synthesizing kinase inhibitor scaffolds through sequential cross-coupling/amination protocols .

Preparation Methods

Metalation and Borylation of Halo-Amino Pyridine Precursors

One of the primary routes to prepare aminoaryl boronic esters like 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves the metalation of a bromo or chloro amino pyridine derivative followed by reaction with a boron reagent.

- Starting Material: Bromo or chloro amino pyridine derivatives (e.g., bromo imino derivatives).

- Metalation: Treatment with organometallic reagents (e.g., n-butyllithium or magnesium reagents) in aprotic solvents such as tetrahydrofuran, methyl tetrahydrofuran, or 1,4-dioxane.

- Borylation: Subsequent reaction with trialkyl borates (B(OR')3, where R' = C1-C3 alkyl) or pinacolborane to form the boronic acid or boronic ester.

- Solvents: Saturated or unsaturated hydrocarbons (hexane, heptane, cyclohexane), ethers (diethyl ether, diisopropyl ether), or mixtures thereof.

- Conditions: Typically carried out under inert atmosphere to prevent oxidation or hydrolysis.

- References: This approach is described in EP2801577A1 patent, which outlines the metalation of bromo imino derivatives followed by boronation to yield aminoheteroaryl boronic esters.

Iridium-Catalyzed C–H Borylation of Pyridine Derivatives

A more modern and direct method involves the iridium-catalyzed C–H borylation of chloro-substituted pyridines, which allows selective installation of the boronate ester group without the need for pre-functionalization by halogenation.

- Catalyst System: [Ir(OMe)(COD)]2 complex with 4,4'-di-tert-butyl-2,2'-bipyridine ligand.

- Boron Source: Pinacolborane (HBPin).

- Substrate: 2-Chloro-5-substituted pyridines, including amino derivatives.

- Reaction Conditions:

- Conducted under nitrogen atmosphere in a Schlenk flask.

- Heated at 80 °C in an oil bath.

- Reaction progress monitored by TLC or GC-MS.

- Workup: After completion, the reaction mixture is cooled, opened to air, and purified by silica gel column chromatography.

- Advantages: This method avoids the need for pre-metalation and allows regioselective borylation at the desired position on the pyridine ring.

- Reference: Detailed procedure and catalyst system reported by Shahzadi et al. in ACS Omega (2022).

Synthetic Route via Amide Coupling and Subsequent Functional Group Manipulation

Though less direct for the target compound, related pyridine derivatives bearing chloro and amino substituents have been synthesized via amide coupling reactions involving pyridine carboxylic acids and amines, followed by halogenation and borylation steps.

- Example: Preparation of substituted pyridine amides via reaction of 6-bromopicolinic acid with substituted pyridin-3-amines using oxalyl chloride and coupling agents like DMAP and DIEA.

- Relevance: This method provides access to functionalized pyridine intermediates that can be further transformed into boronic esters.

- Reference: Procedures involving such coupling are described in RSC publications.

Summary Table of Key Preparation Methods

Detailed Research Findings and Notes

- The metalation-borylation approach is well-established but may require careful control of reaction conditions to avoid side reactions, especially with sensitive amino groups.

- The iridium-catalyzed borylation offers a milder and more direct route, with high regioselectivity and functional group tolerance, making it preferable for complex substrates.

- Purification typically involves silica gel chromatography to isolate the boronic ester in high purity.

- Storage of the boronic ester compound should be under inert atmosphere and in a dry, dark place to prevent degradation.

- Melting point and physical data for the compound: white to almost white powder, melting point 86-90 °C, density ~1.14 g/cm³ (predicted), indicating stable solid form suitable for handling and storage.

Q & A

Q. What are the critical steps in synthesizing 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Halogenation: Introducing chlorine at the 2-position of pyridin-3-amine using reagents like POCl₃ or PCl₅ under reflux conditions (80–100°C) .

- Borylation: Installing the dioxaborolane group via palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in solvents like 1,4-dioxane or THF at 80–90°C .

Yield optimization requires precise control of reaction time (12–24 hr), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for boronate ester). Impurities like dehalogenated byproducts may form if palladium loading exceeds 5 mol% .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR: ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronate ester peaks at δ 1.3 ppm for methyl groups) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 279.1) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .

Q. How can researchers address solubility challenges during purification?

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) at 4°C to isolate crystalline solids .

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent removes polar byproducts .

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions, and what are common failure modes?

The dioxaborolane moiety enables Suzuki-Miyaura couplings with aryl halides, but its stability varies:

- Hydrolysis Sensitivity: Moisture generates boronic acid intermediates, reducing coupling efficiency. Anhydrous conditions and degassed solvents are critical .

- Steric Hindrance: Bulky substrates (e.g., ortho-substituted aryl halides) may reduce reaction rates. Catalysts like Pd(PPh₃)₄ improve turnover .

Failure modes include protodeboronation (pH > 9) and homo-coupling (excess base). Kinetic studies using ¹¹B NMR can monitor boron intermediate stability .

Q. What computational methods predict the compound’s electronic properties and binding affinity?

Q. How do structural analogs (e.g., chloro-iodopyridinamines) inform SAR studies for this compound?

Comparative analysis of analogs (e.g., 2-Chloro-3-iodopyridin-4-amine) reveals:

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Validation: Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .

- Metabolite Profiling: LC-MS identifies active metabolites (e.g., deboronated derivatives) that may contribute to observed effects .

Experimental Design Considerations

Q. How should researchers design stability studies under varying pH and temperature?

Q. What in vitro models are suitable for evaluating cytotoxicity and mechanism of action?

- Cell Lines: Use HEK293 or HeLa cells with MTT assays (48 hr exposure; IC₅₀ calculation via nonlinear regression) .

- Target Engagement: Western blotting for phosphorylation markers (e.g., ERK1/2) confirms kinase inhibition .

Data Contradiction Analysis

Q. How to interpret conflicting reports on reaction yields in boronate synthesis?

Discrepancies often arise from:

- Catalyst Purity: Commercial Pd catalysts may contain stabilizers (e.g., PVP) that inhibit coupling .

- Substrate Quality: Residual moisture in pyridinamine precursors (>0.1% H₂O) reduces boronate yields by 20–30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.